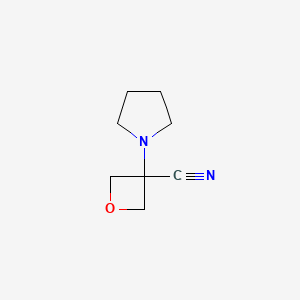

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxetane derivatives, such as 3-Cyano-3-(pyrrolidin-1-YL)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Oxetane synthesis can be achieved through various methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis from sugar derivatives, and electrophilic halocyclization of alcohols .Molecular Structure Analysis

The molecular structure of 3-Cyano-3-(pyrrolidin-1-YL)oxetane is characterized by an oxetane ring and a pyrrolidine ring . The InChI code for this compound is 1S/C8H16N2O/c9-5-8 (6-11-7-8)10-3-1-2-4-10/h1-7,9H2 .Chemical Reactions Analysis

Oxetanes, including 3-Cyano-3-(pyrrolidin-1-YL)oxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .Aplicaciones Científicas De Investigación

Drug Discovery

The pyrrolidine ring, a key component of “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

4-(pyrrolidin-1-yl)benzonitrile derivatives, which can be synthesized from “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, have been used as selective androgen receptor modulators (SARMs) . These compounds can optimize the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Antitumor Activity

Certain derivatives of “3-Cyano-3-(pyrrolidin-1-YL)oxetane” have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . For instance, the pyridine derivatives 5c and 5d have demonstrated significant antitumor activity, compared to the reference drug, doxorubicin .

DPP-IV Inhibitors

Based on the structures of NVP-DPP728 and NVP-LAF237 (Vildagliptin), “3-Cyano-3-(pyrrolidin-1-YL)oxetane” can be used to synthesize a series of DPP-IV inhibitors . More than 20 compounds were evaluated for their in vitro DPP-IV inhibition and selectivity .

Antihypertensive Properties

Substituted cyanopyridines, which can be synthesized from “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, have been found to possess antihypertensive properties .

Anti-inflammatory and Analgesic Properties

Cyanopyridines derived from “3-Cyano-3-(pyrrolidin-1-YL)oxetane” have also demonstrated anti-inflammatory and analgesic properties .

Safety and Hazards

Propiedades

IUPAC Name |

3-pyrrolidin-1-yloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJBUGXKSOUELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(COC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)